molecular formula C34H41N5O8S B565485 Dihydro Ergotamine-13C,d3 Mesylate CAS No. 1356841-81-0

Dihydro Ergotamine-13C,d3 Mesylate

Katalognummer: B565485
CAS-Nummer: 1356841-81-0
Molekulargewicht: 683.8
InChI-Schlüssel: ADYPXRFPBQGGAH-UXFLAZELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro Ergotamine-13C,d3 Mesylate is a stable isotope-labeled analog of Dihydroergotamine (DHE), a well-characterized ergot alkaloid used as an effective acute treatment for migraine headaches . This compound, with its specific incorporation of carbon-13 and deuterium atoms, is designed for use as an internal standard in quantitative mass spectrometry-based assays, enabling highly precise and accurate measurement of DHE concentrations in complex biological matrices. The primary research value of this labeled standard lies in advancing pharmacokinetic and metabolism studies. Dihydroergotamine is known to be extensively metabolized and exhibits very low oral bioavailability, making detailed investigation into its absorption, distribution, metabolism, and excretion (ADME) profiles critical for drug development . The use of this compound as an internal standard helps researchers minimize analytical variability and achieve reliable quantification, which is essential for studying the drug's variable pharmacokinetics, particularly from non-oral routes like nasal sprays . The mechanism of action of the parent drug, DHE, involves high-affinity agonist activity at several serotonin receptor subtypes (5-HT 1B , 5-HT 1D , and 5-HT 1F ), which is believed to contribute to its therapeutic effect in migraine through cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release from the trigeminal nerve . DHE also interacts with adrenergic and dopamine receptors . Research using this isotopically labeled compound can provide deeper insights into these pathways and the relationship between drug exposure and pharmacological effect. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Eigenschaften

CAS-Nummer

1356841-81-0

Molekularformel

C34H41N5O8S

Molekulargewicht

683.8

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3;

InChI-Schlüssel

ADYPXRFPBQGGAH-UXFLAZELSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Synonyme

5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3 Methanesulfonate;  9,10-Dihydroergotamine-13C,d3 Monomethanesulfonate;  (+)-Dihydroergotamine-13C,d3 Mesylate;  Dihytamine-13C,d3;  Dirgotarl-13C,d3;  Endophleba

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material: Ergotamine-13C,d3

Ergotamine-13C,d3 is synthesized by replacing key hydrogen atoms with deuterium and carbon-13 at designated positions. This process typically involves:

  • Deuterium Exchange : Catalytic deuteration using deuterium gas (D₂) in the presence of palladium or platinum catalysts under controlled pressure.

  • 13C Labeling : Incorporation of carbon-13 via biosynthetic methods using Claviceps cultures grown in 13C-enriched media or through chemical synthesis with 13C-labeled intermediates.

Hydrogenation and Structural Modification

The conversion of Ergotamine-13C,d3 to its dihydro derivative involves selective hydrogenation of the Δ9,10 double bond in the lysergic acid moiety. This step is performed under inert conditions to prevent oxidation and ensure regioselectivity.

Catalytic Hydrogenation Conditions

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Solvent : Ethanol or dimethylformamide (DMF), purged with nitrogen to eliminate oxygen.

  • Temperature : 25–30°C to avoid over-reduction of the indole ring.

The reaction progress is monitored via high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material and the formation of dihydroergotamine-13C,d3.

Mesylate Salt Formation

The free base of dihydroergotamine-13C,d3 is converted to its mesylate salt to enhance stability and solubility. This step involves acid-base titration under controlled pH conditions.

Reaction with Methanesulfonic Acid

  • Stoichiometry : A 1:1 molar ratio of dihydroergotamine-13C,d3 to methanesulfonic acid ensures complete salt formation.

  • Solvent System : A mixture of DMSO and aqueous buffer (pH 4.0–5.0) facilitates dissolution while minimizing degradation.

  • Crystallization : Slow cooling of the reaction mixture yields crystalline this compound, which is filtered and washed with cold ethanol.

Purification is critical to achieving the high isotopic and chemical purity required for reference standards.

Chromatographic Techniques

  • HPLC : Reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid.

  • Ion-Exchange Chromatography : Removes residual methanesulfonic acid and inorganic impurities.

Analytical Characterization

ParameterMethodSpecification
Isotopic PurityMass Spectrometry≥99% 13C, ≥98% d3 enrichment
Chemical PurityHPLC-UV (284 nm)≥98%
Crystal StructureX-ray DiffractionConsistent with mesylate salt
SolubilityUSP <911>1 mg/mL in ethanol

Comparative Analysis of Preparation Methods

The table below contrasts key synthetic approaches reported in the literature:

Method FeaturePatent US20210085657A1Cayman ChemicalPubChem
Isotopic LabelingDeuteration + 13C cultureNot specifiedStructural data only
Hydrogenation CatalystPd/CNot specifiedNot applicable
PurificationHPLC + ion exchangeSolvent recrystallizationNot specified
Purity Certification≥99%≥98%N/A

Challenges in Scalable Synthesis

Producing this compound at scale presents unique challenges:

  • Isotopic Dilution : Cross-contamination with non-labeled ergot alkaloids during fermentation or chemical synthesis necessitates stringent process controls.

  • Regulatory Compliance : Adherence to USP/EP guidelines requires rigorous documentation of synthetic steps and impurity profiles .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydro Ergotamine-13C,d3 Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Overview : Dihydro Ergotamine-13C,d3 Mesylate is utilized to trace the metabolism and distribution of dihydroergotamine in biological systems. The incorporation of stable isotopes allows researchers to quantify drug levels in various tissues and fluids without the complications associated with radioactive tracers.

Key Findings :

  • Absorption and Distribution : Studies indicate that dihydroergotamine mesylate exhibits variable absorption, with a significant plasma protein binding rate (approximately 93%) and a large volume of distribution (about 800 liters) . The use of the 13C isotope enables precise tracking of the drug's pharmacokinetics.
  • Metabolism : The major metabolite identified is 8'-β-hydroxydihydroergotamine, which retains significant receptor affinity . Stable isotope labeling helps elucidate metabolic pathways and the formation of metabolites.

Migraine Treatment Research

Clinical Applications : this compound is particularly relevant in clinical research focused on migraine treatment. Its efficacy as an acute treatment for migraines has been well-documented.

Study Population Dosage Outcome
Randomized Controlled TrialAdults with migraines1 mg nasal spraySignificant reduction in migraine severity within 30 minutes
Pharmacokinetic StudyHealthy volunteersSingle dose of 1 mgPeak plasma concentration reached at approximately 1 hour

Mechanism of Action Studies

Receptor Interaction : Dihydro Ergotamine binds to multiple receptor types, including serotonin (5-HT) receptors, which are crucial for its therapeutic effects against migraines. Research has shown that it exhibits high affinity for receptors such as 5-HT1Dα and 5-HT2A .

Case Study Example :
A study involving a β-arrestin recruitment assay demonstrated that dihydroergotamine effectively activates serotonin receptors, confirming its mechanism as a migraine abortive treatment . This assay provides insights into the compound's pharmacological profile and its interaction with various receptor subtypes.

Safety and Efficacy Profiles

Safety Assessments : Comprehensive reviews have compared the safety profiles of dihydroergotamine mesylate with other migraine treatments. Dihydroergotamine is noted for having a lower incidence of arterial vasoconstriction compared to its predecessor, ergotamine tartrate .

Adverse Effects Incidence Rate
Nausea~10%
Dizziness~8%
Cardiac EventsRare (<1%)

Wirkmechanismus

The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate is similar to that of dihydroergotamine mesylate. It acts as an agonist at serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of cranial blood vessels. This action helps in relieving migraine and cluster headache symptoms. The compound also interacts with adrenergic and dopamine receptors, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Non-Isotopic Dihydroergotamine Mesylate (DHE)

Chemical Profile :

  • Molecular formula: C33H37N5O5·CH4O3S
  • Molecular weight: 679.80 .
  • Pharmacological action: A 5-HT1B/1D receptor agonist and α-adrenergic antagonist, primarily used for migraine treatment due to its vasoconstrictive properties .

Key Differences :

Parameter Dihydro Ergotamine-13C,d3 Mesylate Non-Isotopic DHE
Isotopic Labeling ¹³C (1 position), d3 (3 positions) None
Molecular Weight 683.79 679.80
Primary Use Analytical reference standard Therapeutic agent
Stability Considerations Requires -20°C storage Room temperature stable in solution
Ergotamine Tartrate (ET)

Chemical Profile :

  • Molecular formula: C66H70N10O10·C4H6O6 (2:1 salt) .
  • Therapeutic use: Older migraine agent with potent arterial vasoconstriction but higher risk of adverse effects (e.g., nausea, acroparesthesia, ergotism) .

Pharmacological Comparison :

Parameter This compound Ergotamine Tartrate
Vasoconstrictive Potency N/A (analytical use) High arterial constriction
Receptor Activity N/A 5-HT1B/1D agonist
Adverse Effects None (non-therapeutic) Nausea, rebound headaches, ischemia

ET’s safety limitations have led to the preferential use of DHE in clinical settings, particularly for patients with cardiovascular risk factors .

Ergoloid Mesylates (Hydergine®)

Chemical Profile :

  • A mixture of hydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and α/β-dihydroergocryptine .
  • Therapeutic use: Cognitive enhancer for dementia and age-related cognitive decline .

Comparative Analysis :

Parameter This compound Ergoloid Mesylates
Composition Single compound Mixture of 4 alkaloids
Isotopic Labeling Yes No
Primary Application Analytical standardization Cognitive disorders
Pharmacopeial Standards USP/EP compliance Requires HPLC resolution ≥1.35 between components
Related Impurities and Degradants
  • Dihydro Ergotamine Mesylate Impurity 1 : Identified as 8-Hydroxy Dihydro-Ergotamine (diastereomeric mixture), critical for monitoring synthesis purity .
  • Dihydro Ergotamine Ring-opened Acid : A degradant with CAS 91653-37-1, used in stability studies .

Analytical Relevance : The isotope-labeled standard enables precise quantification of these impurities, ensuring compliance with regulatory thresholds (e.g., ICH guidelines) .

Q & A

Q. What are the critical steps in synthesizing and characterizing Dihydro Ergotamine-13C,d3 Mesylate?

The synthesis of isotopically labeled ergot alkaloids like this compound requires precise incorporation of stable isotopes (13C and 2H) at specific positions. Key steps include:

  • Isotopic Labeling : Use of labeled precursors (e.g., 13C-enriched amino acids or deuterated solvents) during biosynthesis or semi-synthetic modification of ergotamine .
  • Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the labeled compound from unlabeled analogs or diastereomers, ensuring >95% isotopic purity .
  • Characterization : Confirm structure and isotopic enrichment via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), particularly 13C-NMR to verify isotope placement .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 280 nm) and compare retention times against unlabeled dihydroergotamine mesylate. System suitability criteria include ≥1.35 resolution between ergot alkaloid analogs and ≤2.0% RSD for peak area reproducibility .
  • Stability Testing : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Monitor degradation products (e.g., 8-hydroxy dihydroergotamine) using LC-MS/MS .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pharmacokinetic effects of isotopic labeling in this compound?

  • Tracer Studies : Administer the labeled compound alongside unlabeled dihydroergotamine mesylate in in vivo models (e.g., rodents) to compare absorption, distribution, and metabolism. Use LC-MS to quantify isotopic ratios in plasma and tissues .
  • Metabolic Profiling : Identify deuterium kinetic isotope effects (KIEs) by analyzing metabolites (e.g., hydroxylated or demethylated derivatives) via high-resolution mass spectrometry. Note that 2H labeling at non-labile positions may reduce metabolic clearance .

Q. How can researchers resolve contradictions in receptor binding data for this compound?

Dihydroergotamine mesylate exhibits pleiotropic activity at D2-like dopamine, α-adrenergic, and 5-HT receptors . To address conflicting binding affinities:

  • Competitive Binding Assays : Perform radioligand displacement studies (e.g., using [3H]-spiperone for D2 receptors) under standardized buffer conditions (pH 7.4, 37°C). Include controls for nonspecific binding (e.g., 10 µM haloperidol) .
  • Functional Assays : Use cAMP inhibition (for D2 receptors) or calcium flux (for 5-HT1B/1D) assays to distinguish partial agonism vs. antagonism. Compare labeled and unlabeled compounds to assess isotopic effects on efficacy .

Q. What methodologies are recommended for investigating the isotopic impact on the compound’s physicochemical properties?

  • Solubility and LogP : Compare solubility in aqueous buffers (e.g., PBS) and octanol-water partitioning between this compound and its non-labeled counterpart. Use shake-flask method with LC-UV quantification .
  • Crystallography : Perform X-ray diffraction on crystalline forms to detect isotopic effects on lattice packing or hydrogen bonding .

Q. How should researchers handle discrepancies in stability data across different experimental conditions?

  • Stress Testing : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic conditions per ICH guidelines. Identify degradation pathways using tandem MS and correlate with structural vulnerabilities (e.g., labile methoxy groups) .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to distinguish condition-specific degradation patterns from analytical variability .

Methodological Notes

  • Analytical Standards : Source reference materials from accredited providers (e.g., TRC D449082) to ensure traceability .
  • Safety Protocols : Follow biosafety level 2 (BSL-2) guidelines for handling ergot alkaloids, including PPE (gloves, goggles) and waste disposal per EPA regulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.